2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

Übersicht

Beschreibung

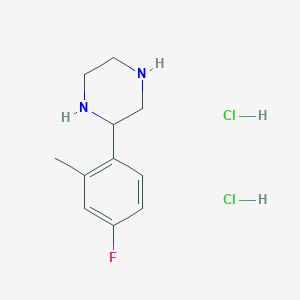

“2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C12H14O3 . It is often used in the field of specialty chemicals .

Molecular Structure Analysis

The molecular structure of “2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is represented by the linear formula C12H14O3 . The structure of related compounds has been analyzed using X-ray crystallography .Wissenschaftliche Forschungsanwendungen

1. Suzuki–Miyaura Coupling

- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The process involves the use of boron reagents, which have properties tailored for application under specific SM coupling conditions .

- Results or Outcomes: The review analyses the seven main classes of boron reagent that have been developed. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

2. Preparation of Benzyl Ethers and Esters

- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is a reagent used for the synthesis of benzyl ethers and esters. It releases an electrophilic benzyl species upon warming .

- Methods of Application: A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene is cooled in an ice bath, and methyl triflate is added dropwise. The ice bath is then replaced with an oil bath, which is gradually warmed .

- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

3. Synthesis of Various Compounds

- Application Summary: Cyclopropanecarboxylic acid’s unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .

- Methods of Application: Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .

- Results or Outcomes: This leads to the production of a wide range of chemical compounds, enhancing the versatility and applicability of cyclopropanecarboxylic acid .

4. Pharmaceuticals

- Application Summary: Cyclopropanecarboxylic acid serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents .

- Methods of Application: The specific methods of application would depend on the particular pharmaceutical compound being synthesized .

- Results or Outcomes: The use of cyclopropanecarboxylic acid in the synthesis of pharmaceutical compounds has led to the development of various effective medications .

5. Benzylic Oxidations and Reductions

- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

- Methods of Application: Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .

- Results or Outcomes: This process is useful in preparing substituted benzoic acids .

6. Synthesis of Dihalocarbenes

- Application Summary: The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .

- Methods of Application: The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .

- Results or Outcomes: This method provides a pathway to numerous derivatives of cyclopropanecarboxylic acid .

7. Acidity of Carboxylic Acids

- Application Summary: Like other carboxylic acids, cyclopropanecarboxylic acid exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion .

- Methods of Application: The specific methods of application would depend on the particular reaction being carried out .

- Results or Outcomes: The use of cyclopropanecarboxylic acid in various reactions has led to the development of various effective compounds .

Eigenschaften

IUPAC Name |

2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFPRGAVPMDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)